5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide
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Overview
Description
5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide is a compound that belongs to the class of fluorinated pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide typically involves the reaction of 5-fluoropyridine-3-carboxylic acid with 2-methoxyaniline. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neuropsychiatric disorders.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand for certain receptors, modulating their activity and influencing various biological pathways. For example, it may interact with metabotropic glutamate receptors, affecting neurotransmission and potentially offering therapeutic benefits in neuropsychiatric conditions .
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methoxyaniline
- 5-fluoropyridine-3-carboxylic acid
- N-(2-methoxyphenyl)pyridine-3-carboxamide
Uniqueness
5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide is unique due to the presence of both fluorine and methoxy groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and lipophilicity, while the methoxy group can influence its electronic properties and reactivity .
Properties
Molecular Formula |
C13H11FN2O2 |
---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
5-fluoro-N-(2-methoxyphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11FN2O2/c1-18-12-5-3-2-4-11(12)16-13(17)9-6-10(14)8-15-7-9/h2-8H,1H3,(H,16,17) |
InChI Key |
AEQDKQASZRLWBW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC(=CN=C2)F |
Origin of Product |
United States |
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